molecular formula C11H5ClF3NO3 B12121500 6-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

6-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B12121500
M. Wt: 291.61 g/mol
InChI Key: WWLXZTHLTGRZKF-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative with a molecular formula of C11H5ClF3NO3 and a molecular weight of 291.61 g/mol This compound is known for its unique structural features, including a chloro group at the 6th position, a hydroxy group at the 4th position, and a trifluoromethyl group at the 7th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-chloro-4-hydroxyquinoline with trifluoromethylating agents can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as temperature and pressure control, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

6-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H5ClF3NO3

Molecular Weight

291.61 g/mol

IUPAC Name

6-chloro-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H5ClF3NO3/c12-7-1-4-8(2-6(7)11(13,14)15)16-3-5(9(4)17)10(18)19/h1-3H,(H,16,17)(H,18,19)

InChI Key

WWLXZTHLTGRZKF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)C(F)(F)F)NC=C(C2=O)C(=O)O

Origin of Product

United States

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